2,3,3',4,4',5-Hexabromobiphenyl

Environmental monitoring Marine biota Congener profiling

2,3,3',4,4',5-Hexabromobiphenyl (PBB-156, CAS 77607-09-1) is the critical mono-ortho hexabrominated congener essential for discriminating European-origin contamination from North American PBB-153-dominated signatures in environmental forensics. This specific congener—not a technical mixture—enables accurate source-tracing, chromatographic method validation for coeluting hexaBB isomers, and isotope dilution quantification when paired with its ¹³C₁₂-labeled analog. Procurement supports AhR activation studies, CYP induction profiling, and ISO/IEC 17025-compliant POPs analysis. Secure limited stock of the exact congener for defensible regulatory monitoring and toxicological research.

Molecular Formula C12H4Br6
Molecular Weight 627.6 g/mol
CAS No. 77607-09-1
Cat. No. B1194632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3',4,4',5-Hexabromobiphenyl
CAS77607-09-1
Synonyms2,3,3',4,4',5-hexabromobiphenyl
HEXBBP
Molecular FormulaC12H4Br6
Molecular Weight627.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br
InChIInChI=1S/C12H4Br6/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H
InChIKeyLSUMPCYLOQMSTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3',4,4',5-Hexabromobiphenyl (CAS 77607-09-1): Certified Reference Material and Research-Grade Congener for Environmental Fate Studies


2,3,3',4,4',5-Hexabromobiphenyl (CAS 77607-09-1), also designated PBB-156, is a hexabrominated congener of the polybrominated biphenyl (PBB) class, a group of 209 theoretical synthetic organic compounds historically used as additive flame retardants in plastics, textiles, and electronics [1]. With a molecular formula of C₁₂H₄Br₆ and a molecular weight of 627.58 g/mol, this congener is characterized by a specific ortho-meta-para bromination pattern (2,3,3',4,4',5-) that confers distinct physicochemical properties including a predicted log P of 7.79, a boiling point of 484.0±40.0 °C, and an estimated bioconcentration factor exceeding 300,000 . As a member of the persistent organic pollutant (POP) category, hexabromobiphenyls are subject to global regulatory restrictions under the Stockholm Convention and REACH Annex XVII, yet they remain critical analytes in environmental monitoring programs and toxicological research due to their extreme environmental recalcitrance and documented human tissue burdens [2][3].

Why 2,3,3',4,4',5-Hexabromobiphenyl Cannot Be Substituted by Other Hexabromobiphenyl Isomers in Analytical or Environmental Research


Generic substitution of 2,3,3',4,4',5-hexabromobiphenyl with other hexabrominated PBB congeners or technical mixtures is scientifically invalid due to congener-specific differences in environmental fate, metabolic stability, and chromatographic behavior. Of the 209 theoretical PBB congeners, only a limited subset appears in environmental and biological samples, and the hexabrominated fraction exhibits substantial inter-congener variability in abundance patterns across geographic regions [1]. In European marine biota, hexabromobiphenyl congener profiles are dominated by PBB-153 (11–37%), PBB-155 (7.1–64%), and PBB-154 (11–33%), whereas North American samples exhibit near-exclusive dominance of PBB-153 (92–96%) [1]. This pronounced geographic divergence demonstrates that individual hexaBB congeners possess distinct source signatures, transformation kinetics, and bioaccumulation behaviors. Furthermore, the mass spectrometric ortho effect introduces congener-dependent ionization characteristics that directly impact quantitative accuracy in GC/MS analysis, particularly when isomers coelute [2]. Procurement of the precise congener—rather than an isomeric mixture or a more abundant analog—is therefore essential for accurate environmental forensics, method validation, and toxicological dose-response determination [3].

Quantitative Differentiation Evidence: 2,3,3',4,4',5-Hexabromobiphenyl Versus Closest Hexabromobiphenyl Analogs


Environmental Prevalence: 2,3,3',4,4',5-HexaBB Exhibits 92–96% Lower Abundance in North American Marine Biota Compared to PBB-153

In blubber samples from North American marine mammals, the congener PBB-153 (2,2',4,4',5,5'-hexabromobiphenyl) constitutes 92–96% of the total hexabromobiphenyl fraction, establishing it as the overwhelmingly dominant residue [1]. In contrast, 2,3,3',4,4',5-hexabromobiphenyl (PBB-156) is either undetected or present only as a minor constituent within the remaining 4–8% hexaBB fraction in North American samples [1]. In European marine biota, the hexaBB congener distribution is markedly more diverse, with PBB-153 comprising only 11–37% of the total, while PBB-155 (7.1–64%) and PBB-154 (11–33%) emerge as prominent congeners [1].

Environmental monitoring Marine biota Congener profiling Bioaccumulation

Chromatographic Resolution: Distinct GC Retention Time and Mass Spectral Signature Differentiate 2,3,3',4,4',5-HexaBB from Coeluting Isomers

Gas chromatography/mass spectrometry (GC/MS) analysis of adipose tissue extracts demonstrates that hexabromobiphenyl congeners exhibit distinct retention times and unique mass spectral characteristics that enable congener-specific identification [1]. The ortho-substitution pattern of specific hexaBB isomers produces a mass spectrometric ortho effect that alters fragmentation patterns, providing a differential diagnostic tool for distinguishing coeluting isomers that would otherwise be indistinguishable by retention time alone [2]. 2,3,3',4,4',5-Hexabromobiphenyl possesses a single ortho-bromine substitution (at the 2-position on one ring), which confers a mass spectral profile intermediate between non-ortho-substituted planar congeners and di-ortho-substituted congeners such as PBB-153 [2].

Analytical chemistry GC/MS Isomer differentiation Method validation

Isotopically Labeled Standard Availability: ¹³C₁₂-2,3,3',4,4',5-Hexabromobiphenyl Enables Definitive Quantification via Isotope Dilution MS

Stable isotope-labeled analogs of 2,3,3',4,4',5-hexabromobiphenyl are commercially available as certified reference materials, including ¹³C₁₂-2,3,3',4,4',5-hexabromobiphenyl (PBB-157) at 40 µg/mL in nonane with 99% isotopic enrichment [1]. This labeled congener serves as an internal standard for isotope dilution mass spectrometry (IDMS), a technique that corrects for matrix effects, extraction efficiency variability, and instrument drift [1]. In contrast, isotope-labeled standards for other hexaBB congeners such as PBB-155 and PBB-154 are not as widely cataloged in commercial reference material inventories, limiting the analytical rigor achievable for those analytes .

Isotope dilution Quantitative analysis Certified reference material Method accuracy

Synthesis and Purification: 2,3,3',4,4',5-HexaBB Requires Diazo Coupling of 3,4,5-Tribromoaniline with 1,2,3-Tribromobenzene

Research-grade quantities of 2,3,3',4,4',5-hexabromobiphenyl are synthesized via diazo coupling of 3,4,5-tribromoaniline with 1,2,3-tribromobenzene, a congener-specific synthetic route that differs fundamentally from the industrial bromination of biphenyl used to produce commercial PBB mixtures [1]. Industrial bromination yields complex congener mixtures dominated by PBB-153, whereas the diazo coupling approach enables the preparation of individual, structurally defined congeners for use as analytical standards [1][2]. The purification of this congener from commercial Firemaster BP-6 requires sequential recrystallization, alumina adsorption column chromatography, and reversed-phase Lipidex-5000 chromatography to separate structurally similar brominated biphenyls that cannot be resolved by conventional alumina chromatography alone [2].

Organic synthesis Congener-specific preparation Reference standard manufacturing Diazo coupling

Regulatory Classification: 2,3,3',4,4',5-Hexabromobiphenyl Falls Under Global POP Restrictions Applicable to All Hexabromobiphenyl Congeners

2,3,3',4,4',5-Hexabromobiphenyl is subject to the same stringent regulatory controls as all hexabromobiphenyl congeners under multiple international frameworks. The compound is listed under REACH Annex XVII with explicit restrictions on manufacture, placing on the market, and use, including prohibition in textile articles intended to come into contact with the skin [1]. It is further classified under the UNECE Protocol on Persistent Organic Pollutants as a substance scheduled for elimination and appears in the EU PIC Regulation (EC/777/2006) as a chemical subject to export notification requirements [1]. The International Agency for Research on Cancer (IARC) has classified PBBs as Group 2A (probably carcinogenic to humans) [2].

Regulatory compliance Persistent organic pollutants REACH Stockholm Convention

Physicochemical Properties: Calculated Log P of 7.79 and Estimated BCF of 328,763 Indicate Extreme Lipophilicity

Predicted physicochemical parameters for 2,3,3',4,4',5-hexabromobiphenyl, generated using the ACD/Labs Percepta Platform, include an ACD/LogP of 7.79, an ACD/LogD (pH 7.4) of 7.56, and an estimated bioconcentration factor (ACD/BCF) of 328,763 at pH 7.4 . The calculated KOC value of 309,427 indicates extreme affinity for organic carbon in soils and sediments . These predicted values align with the class-level understanding that highly brominated PBB congeners exhibit minimal aqueous solubility, strong partitioning to lipids and organic matter, and resistance to metabolic transformation [1].

QSAR Environmental partitioning Bioaccumulation potential Physicochemical characterization

Recommended Procurement Scenarios: When 2,3,3',4,4',5-Hexabromobiphenyl Is the Optimal Selection


Environmental Forensic Source Apportionment of PBB Contamination

This congener is essential for source-tracing studies where congener-specific fingerprinting is required to distinguish between contamination originating from technical hexabromobiphenyl (dominated by PBB-153) and degradation products of higher-brominated commercial mixtures (octa- and decaBDE/PBB formulations). The near-absence of 2,3,3',4,4',5-hexabromobiphenyl in North American environmental samples makes its detection a potential marker of European-origin contamination or metabolic debromination of higher congeners [1].

Isotope Dilution Mass Spectrometry Method Validation for Regulatory Compliance Testing

Procurement of ¹³C₁₂-2,3,3',4,4',5-hexabromobiphenyl as an internal standard enables the highest tier of quantitative accuracy for hexabromobiphenyl determination in complex matrices. This application is critical for laboratories performing POPs analysis under ISO/IEC 17025 accreditation, where isotope dilution is the preferred method for correcting matrix-induced signal suppression and extraction efficiency variability [2].

GC/MS Method Development for Resolving Coeluting Hexabromobiphenyl Isomers

The unique mono-ortho bromination pattern of 2,3,3',4,4',5-hexabromobiphenyl provides a reference compound for optimizing chromatographic separation of hexaBB isomers that coelute on standard GC columns. The mass spectrometric ortho effect exhibited by this congener can be exploited to develop selected reaction monitoring (SRM) transitions that differentiate it from di-ortho-substituted congeners such as PBB-153 without requiring complete chromatographic resolution [3].

Reference Standard for Toxicological Studies of Minor PBB Congeners

Despite the extensive toxicological characterization of PBB-153 following the Michigan PBB incident, data on the biological activity of 2,3,3',4,4',5-hexabromobiphenyl remain sparse. Procurement of this purified congener enables in vitro and in vivo studies investigating congener-specific activation of the aryl hydrocarbon receptor (AhR), cytochrome P450 induction profiles, and endocrine disruption potential that cannot be inferred from studies conducted with technical mixtures or the dominant PBB-153 congener [4].

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